Tianeptine sodium is a synthetic compound classified as an atypical antidepressant. [] While its precise mechanism of action remains partially understood, it is known to interact with the serotonergic system in the brain, differentiating it from other antidepressant classes. [] Tianeptine sodium is primarily recognized for its role in scientific research exploring novel therapeutic approaches to various neurological and psychological conditions.
Tianeptine sodium is synthesized from tianeptine acid, a compound belonging to the dibenzo-thiazepine family. The compound's chemical structure and properties allow it to interact with the central nervous system, influencing mood and emotional states. Its classification as a psychoactive drug places it within a broader category of substances that can affect mental processes.
The synthesis of tianeptine sodium involves several steps, primarily focusing on converting tianeptine acid into its sodium salt form.
A more efficient method has been developed:
Tianeptine sodium has a complex molecular structure characterized by:
The molecular structure can be represented as follows:
This structure facilitates interactions with neurotransmitter systems in the brain, particularly serotonin pathways.
Tianeptine sodium participates in various chemical reactions that are essential for its synthesis and functionality:
The mechanism of action of tianeptine sodium is distinct from traditional antidepressants:
Tianeptine sodium possesses several notable physical and chemical properties:
Tianeptine sodium has several scientific and therapeutic applications:
Tianeptine sodium (C~21~H~24~ClN~2~NaO~4~S) is an atypical tricyclic antidepressant with a distinctive chemical architecture that differentiates it from classical tricyclics. The molecule comprises a dibenzothiazepine nucleus with a chlorine substituent at position 3 and a heptanoic acid side chain terminating in a carboxyl group. The sodium salt formation enhances its aqueous solubility and oral bioavailability (>99%), critical for gastrointestinal absorption [4] [6] [9]. Key molecular properties include:
Table 1: Structural and Physicochemical Properties of Tianeptine Sodium
| Property | Value |
|---|---|
| Chemical Formula | C~21~H~24~ClN~2~NaO~4~S |
| CAS Registry Number | 30123-17-2 |
| XLogP | 1.8 (moderate lipophilicity) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 9 |
| Topological Polar Surface Area | 92.7 Ų |
Tianeptine’s primary antidepressant mechanism involves normalizing glutamatergic neurotransmission, countering the monoaminergic-centric model. It reverses stress-induced dendritic atrophy in hippocampal CA3 pyramidal neurons and prefrontal cortical neurons by modulating AMPA and NMDA receptor trafficking [3] [6] [10]. Key effects include:
Tianeptine is a potent μ-opioid receptor (MOR) agonist (K~i~ = 383 ± 183 nM; EC~50~ = 194 ± 70 nM in humans), elucidated through bioluminescence resonance energy transfer (BRET) assays. This activity triggers downstream effects:
Table 2: Opioid Receptor Binding and Functional Activity of Tianeptine
| Receptor | K~i~ (nM) | EC~50~ (nM) | Efficacy (% vs. DAMGO) |
|---|---|---|---|
| μ-Opioid (MOR) | 383 ± 183 | 194 ± 70 | 95–100% |
| δ-Opioid (DOR) | >10,000 | 37,400 ± 11,200 | 80–85% |
| κ-Opioid (KOR) | >10,000 | >100,000 | Inactive |
Tianeptine sodium exhibits linear pharmacokinetics with rapid absorption and extensive tissue distribution:
Table 3: Pharmacokinetic Parameters of Tianeptine Sodium and MC5 Metabolite
| Parameter | Tianeptine | MC5 Metabolite |
|---|---|---|
| Half-life (t~½~) | 2.5–3 hours | 7.53 hours |
| Clearance (CL) | 1.84 L/h/kg | Not reported |
| Hepatic Clearance | ≈ Perfusate flow rate | Not applicable |
| Metabolic Ratio (MC5) | 20–25% | — |
| Bioavailability | 99% | — |
Tianeptine diverges from conventional antidepressants in mechanism, efficacy, and pharmacokinetics:
Table 4: Pharmacological Comparison with Classical Antidepressants
| Feature | Tianeptine Sodium | SSRIs (e.g., Fluoxetine) | TCAs (e.g., Amitriptyline) |
|---|---|---|---|
| Primary Mechanism | MOR agonist, Glutamate modulation | SERT inhibition | SERT/NET inhibition |
| Monoamine Effects | Serotonin reuptake enhancer | Serotonin reuptake blocker | Mixed reuptake blocker |
| BDNF Upregulation | Rapid (days) | Delayed (weeks) | Delayed (weeks) |
| HPA Axis Normalization | Yes | Partial | Partial |
| CYP450 Metabolism | Minimal | Extensive (CYP2D6, 3A4) | Extensive (CYP2C19, 2D6) |
CAS No.: 34341-27-0
CAS No.: 108418-13-9
CAS No.: 27973-72-4
CAS No.: 151333-45-8
CAS No.: 8012-96-2
CAS No.: 82-71-3